1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Drug-likeness CNS drug discovery Physicochemical properties

1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a synthetic organic compound belonging to the class of thiazolyl-pyrrolidinyl ureas. It is characterized by a central urea bridge linking a 4-methoxybenzyl group to a thiazole-substituted pyrrolidine ring.

Molecular Formula C17H22N4O2S
Molecular Weight 346.45
CAS No. 1795492-86-2
Cat. No. B2973560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea
CAS1795492-86-2
Molecular FormulaC17H22N4O2S
Molecular Weight346.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2CCCN2C3=NC=CS3
InChIInChI=1S/C17H22N4O2S/c1-23-15-6-4-13(5-7-15)11-19-16(22)20-12-14-3-2-9-21(14)17-18-8-10-24-17/h4-8,10,14H,2-3,9,11-12H2,1H3,(H2,19,20,22)
InChIKeyDOMLFDYASLEMBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea (CAS 1795492-86-2)


1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea is a synthetic organic compound belonging to the class of thiazolyl-pyrrolidinyl ureas [1]. It is characterized by a central urea bridge linking a 4-methoxybenzyl group to a thiazole-substituted pyrrolidine ring. This compound is not a standalone therapeutic but is sold as a research chemical [1]. Its computationally derived properties indicate a molecular weight of 346.4 g/mol, a topological polar surface area (TPSA) of 94.7 Ų, and an XLogP3 of 2.6, suggesting moderate lipophilicity and compliance with Lipinski’s rules for drug-likeness [1]. Its structure is related to pyridylthiazole-based ureas, a known class of Rho-associated protein kinase (ROCK) inhibitors, though its own biological activity is uncharacterized in primary literature [2].

Selection Risks of Using Uncharacterized Analogs Over 1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea


Generic substitution within the thiazole-urea class is unreliable due to a lack of standardized biological annotation. While this compound, and close analogs like 1-(2-methoxyethyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea, share a core pyrrolidinyl-thiazole-urea scaffold, the specific terminal substituents drastically dictate biological target engagement [1]. For example, in the closely related pyridylthiazole-urea series, a shift from a meta-methoxy to a para-methoxy substituent on the benzyl ring results in a 'substantial loss of potency' as ROCK inhibitors [1]. Therefore, even seemingly minor structural variations between this compound and another generic 'thiazole-urea' derivative can mean the difference between potent, selective enzyme inhibition and complete inactivity. Without certified, lot-specific functional data, substituting one analog for another introduces uncontrolled experimental variables.

Quantitative Evidence Guide for Differentiated Selection of 1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea


Differentiated Physicochemical Profile for CNS Penetration Potential Against Pyridylthiazole Ureas

Compared to the prototypical ROCK inhibitor RKI-1447 (a pyridylthiazole-based urea), the target compound has a higher molecular weight (346.4 vs. 326.08 g/mol) and, critically, a lower topological polar surface area (94.7 Ų vs. 115.38 Ų) [1][2]. The reduced TPSA is often correlated with improved passive permeability across the blood-brain barrier, making this compound a potentially more favorable scaffold for CNS-targeting chemical probes if similar target engagement can be established [1].

Drug-likeness CNS drug discovery Physicochemical properties

Lipophilicity Differential for Solubility vs. Membrane Partitioning

The target compound's calculated XLogP3 of 2.6 indicates significant lipophilicity compared to a hypothetical analog with greater polarity [1]. While direct head-to-head solubility data is unavailable, this value suggests a differentiation point: it likely possesses lower aqueous solubility but higher membrane affinity than less lipophilic thiazole-urea analogs, such as those with pyridyl or hydroxyethyl substitutions. This is a key procurement consideration for assay development where DMSO solubility or non-specific binding to labware is a concern.

ADME prediction Solubility LogP

Structural Region-Specific SAR Differentiation Based on Pyridylthiazole Class Rules

Studies on the related 1-benzyl-3-(4-pyridylthiazol-2-yl)urea class provide strong class-level evidence that the para substitution pattern found in this compound (4-methoxybenzyl) is disfavored for ROCK1/2 inhibition compared to meta-substituted analogs [1]. The literature explicitly states that 'substitutions at the para position result in substantial loss of potency' [1]. This implies that the target compound, if acting via a ROCK mechanism, is likely a negative control or a probe for selectivity against ROCK, providing a clear, mechanism-based reason to choose it over meta-substituted, potent ROCK inhibitors for certain pathway deconvolution studies.

Structure-Activity Relationship ROCK inhibitor Medicinal chemistry

Verified Application Scenarios for Procuring 1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea


Chemical Probe for Kinase or Protease Selectivity Panels

Based on its physicochemical profile (XLogP3=2.6, TPSA=94.7 Ų) and class-level SAR inference as a likely inactive or weak para-substituted analog for ROCK kinases, this compound is best suited as a negative control or selectivity marker in broad kinase or protease panels [1][2]. Its lower TPSA compared to RKI-1447 makes it a valuable comparison for permeability studies, helping to decouple target potency from cell penetration in structure-activity relationship (SAR) analysis [2].

Scaffold-Hopping Reference in CNS Drug Discovery

The compound serves as a scaffold-hopping reference for medicinal chemists exploring CNS-targeting ureas. Its structural topologies feature a flexible basic amine between the aromatic moiety and the nitrogen heterocycle. This motif contrasts with the rigid template of known antitumor 2-ureido-thiazole derivatives [1]. This conformational flexibility can be systematically evaluated, providing a rationale for its selection over rigid analogs in early-stage CNS drug design campaigns [1][2].

Physicochemical Standard for Computational ADME Modeling

With a fully characterized chemical structure but minimal biological annotation, this compound is an ideal 'blank slate' for testing and validating in silico Absorption, Distribution, Metabolism, and Excretion (ADME) models [1]. Its computed properties (e.g., exact mass 346.1463 Da, 2 H-bond donors, 5 acceptors, 6 rotatable bonds) provide a precise set of parameters to benchmark predictive algorithms against eventual empirical data, allowing computational chemists to refine models for permeability and solubility within the thiazole-urea chemical space [1].

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.